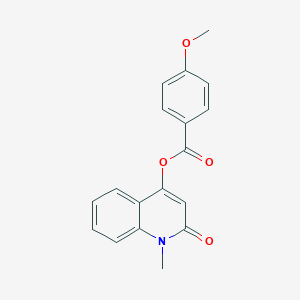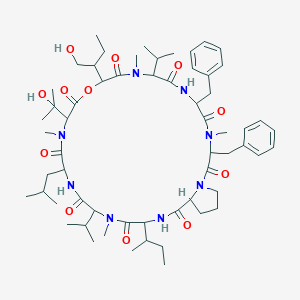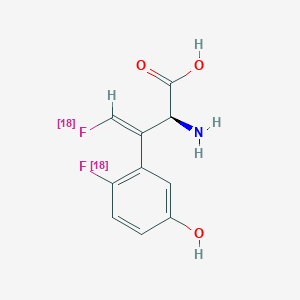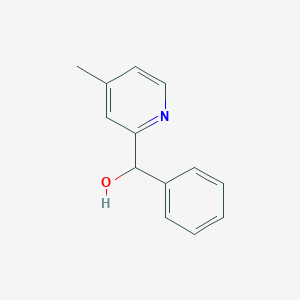
(4-Methyl-2-pyridinyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-pyridinyl)(phenyl)methanol, also known as MPPM, is a compound that has been extensively researched in the field of medicinal chemistry for its potential therapeutic properties. This compound is a derivative of pyridine and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol is not fully understood. However, it is believed to act by modulating the immune system and reducing inflammation. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methyl-2-pyridinyl)(phenyl)methanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its low toxicity. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be safe and well-tolerated in animal studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (4-Methyl-2-pyridinyl)(phenyl)methanol. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol and its effects on the immune system.
Synthesemethoden
The synthesis of (4-Methyl-2-pyridinyl)(phenyl)methanol involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with benzylmagnesium bromide in the presence of a catalyst. This reaction yields (4-Methyl-2-pyridinyl)(phenyl)methanol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-pyridinyl)(phenyl)methanol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be effective in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
(4-Methyl-2-pyridinyl)(phenyl)methanol |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(4-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
InChI-Schlüssel |
HABSCARMXAYWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



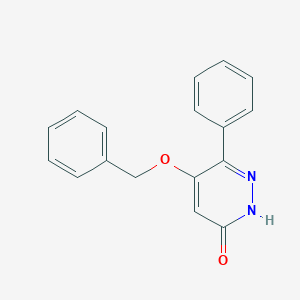
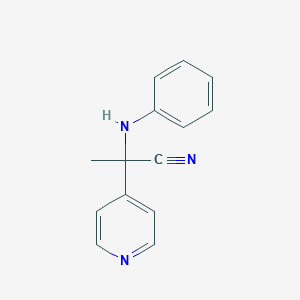
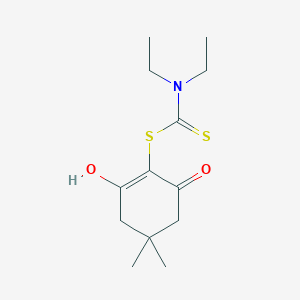
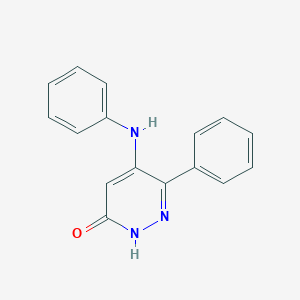
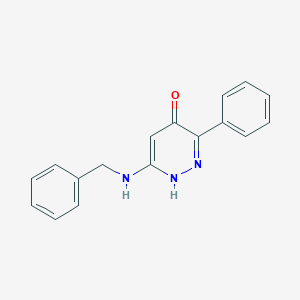
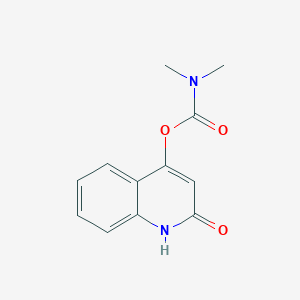
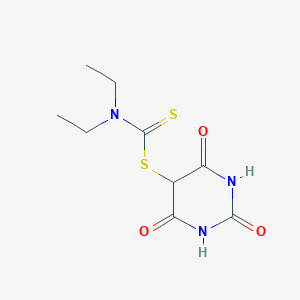
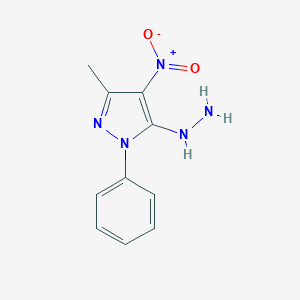
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
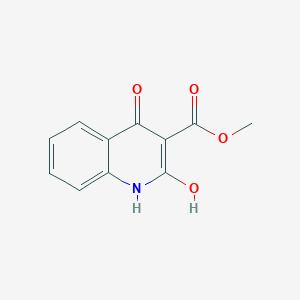
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
